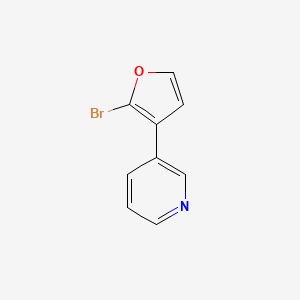

3-(2-Bromofuran-3-yl)pyridine

Description

Contextualization of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds are a cornerstone of modern chemical research, forming the structural basis of a vast array of biologically active molecules and functional materials. ijsrtjournal.comsigmaaldrich.com These cyclic organic compounds, which contain at least one atom other than carbon within their ring structure, are prevalent in nature, found in essential biomolecules like DNA, RNA, vitamins, and hormones. ijsrtjournal.com In the realm of medicinal chemistry, heterocyclic scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity and specificity. sigmaaldrich.comnih.gov Over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in drug design. nih.govopenmedicinalchemistryjournal.com

The significance of these scaffolds lies in their diverse and tunable properties. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique electronic and steric characteristics, influencing the molecule's reactivity, solubility, lipophilicity, and capacity for hydrogen bonding. nih.govrroij.com These features are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of potential drug candidates. nih.gov Consequently, heterocyclic chemistry is a dynamic and intensely studied field, with ongoing efforts to develop novel synthetic methodologies and explore new applications for these versatile building blocks. openmedicinalchemistryjournal.comijprajournal.com

Significance of Furan-Pyridine Hybrid Systems in Chemical Synthesis and Applications

Among the myriad of heterocyclic structures, hybrid systems that combine two or more different heterocyclic rings into a single molecule have garnered considerable attention. The fusion of furan (B31954) and pyridine (B92270) rings, in particular, creates a unique molecular architecture with a distinct set of properties. The pyridine ring, a six-membered nitrogen-containing heterocycle, is a common feature in many pharmaceuticals and is known for its ability to participate in various biological interactions. rroij.comresearchgate.net The furan ring, a five-membered oxygen-containing heterocycle, is also a pharmacologically active entity found in numerous natural products and synthetic compounds. researchgate.netijabbr.com

The combination of these two rings into a furan-pyridine hybrid system can lead to compounds with enhanced biological activity, novel electronic properties, and unique three-dimensional conformations. acs.org These hybrid molecules are of interest in medicinal chemistry as they can potentially interact with multiple biological targets or exhibit synergistic effects. researchgate.net The development of synthetic methods to create diverse libraries of furan-pyridine derivatives is an active area of research, with applications extending beyond pharmaceuticals into materials science, where their electronic properties can be harnessed for the development of advanced materials. acs.org

Overview of 3-(2-Bromofuran-3-yl)pyridine as a Strategic Building Block and Research Target

Within the class of furan-pyridine hybrids, This compound emerges as a compound of particular interest. Its structure features a pyridine ring linked at the 3-position to the 3-position of a furan ring, which is further substituted with a bromine atom at the 2-position. This specific arrangement of atoms and functional groups makes it a valuable and strategic building block in organic synthesis. cymitquimica.com

The presence of the bromine atom significantly enhances the chemical reactivity of the molecule, providing a handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures. The pyridine nitrogen and the furan oxygen also offer sites for further chemical transformations and interactions. Consequently, this compound serves as a versatile precursor for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science. Its utility as a research target stems from the desire to explore the chemical space accessible from this unique scaffold and to investigate the properties of its derivatives.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1227960-30-6 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromofuran-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMNMGUMZMKHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(OC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromofuran 3 Yl Pyridine and Its Derivatives

Retrosynthetic Analysis of the 3-(2-Bromofuran-3-yl)pyridine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com The primary goal is structural simplification by identifying strategic bond disconnections. wikipedia.org For the this compound scaffold, the most logical disconnection is the carbon-carbon bond between the C3 position of the furan (B31954) ring and the C3 position of the pyridine (B92270) ring.

This disconnection (labeled as Path A in the retrosynthesis scheme) generates two key synthons: a 3-pyridyl nucleophile and a 2-bromofuran-3-yl electrophile. Alternatively, disconnecting the same bond can lead to a 3-pyridyl electrophile and a 2-bromofuran-3-yl nucleophile (Path B ). These synthons correspond to various synthetic equivalents that can be employed in cross-coupling reactions.

Path A :

3-Pyridyl nucleophile : This can be represented by synthetic equivalents such as 3-pyridylboronic acid or its esters (for Suzuki coupling), or 3-(tributylstannyl)pyridine (B1335939) (for Stille coupling).

2-Bromofuran-3-yl electrophile : The corresponding synthetic equivalent would be 2-bromo-3-iodofuran or 2-bromo-3-(trifluoromethanesulfonyloxy)furan.

Path B :

3-Pyridyl electrophile : Common synthetic equivalents include 3-bromopyridine (B30812) or 3-iodopyridine.

2-Bromofuran-3-yl nucleophile : This can be realized as (2-bromofuran-3-yl)boronic acid or a trialkylstannyl derivative.

This analysis reveals that palladium-catalyzed cross-coupling reactions are the most direct and versatile strategies for constructing the target scaffold. The subsequent sections will detail these forward-synthetic approaches.

Cross-Coupling Strategies for Furan-Pyridine Linkage Formation

The formation of carbon-carbon bonds between two sp²-hybridized centers, such as those in furan and pyridine rings, is efficiently achieved through transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts, in particular, offer a broad scope and high functional group tolerance for this purpose.

Palladium catalysis is central to many modern C-C bond-forming reactions, enabling the synthesis of complex bi-heteroaryl systems under relatively mild conditions.

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate. nih.govnih.gov This reaction is favored for its mild conditions, commercial availability of reagents, and the generally low toxicity of its boron-containing byproducts. nih.gov The synthesis of the this compound scaffold can be envisioned by coupling a pyridine-3-boronic acid derivative with a suitable 3-halo-2-bromofuran or by reacting 3-halopyridine with a (2-bromofuran-3-yl)boronic acid derivative. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, along with a phosphine (B1218219) ligand and an aqueous base. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | (2-Bromofuran-3-yl)boronic acid | Pd(PPh₃)₄ (5) | - | 2M aq. Na₂CO₃ | DME | 80 | Good |

| 2 | 2-Bromo-3-iodofuran | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | P(o-tolyl)₃ (3) | KF | Dioxane | 100 | Good-Excellent |

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orglibretexts.org A significant advantage of Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. thermofisher.com The reaction mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org For the synthesis of this compound, one could couple 3-(tributylstannyl)pyridine with 2-bromo-3-iodofuran or react 3-bromopyridine with a 3-stannyl-2-bromofuran derivative. The primary drawback of this method is the toxicity of the organotin compounds and byproducts. wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Stille Coupling

| Entry | Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Iodopyridine | 3-(Tributylstannyl)-2-bromofuran | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | Excellent |

| 2 | 2-Bromo-3-iodofuran | 3-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | Good |

The Sonogashira reaction is a powerful method for forming C-C bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgscirp.org While this reaction does not directly form the furan-pyridine single bond, it is a crucial strategy for synthesizing derivatives. For instance, a Sonogashira coupling could be used to install an alkynyl substituent at the 3-position of either the pyridine or furan ring. This alkynyl-substituted intermediate can then undergo further transformations, such as cyclization reactions, to generate more complex fused heterocyclic systems or other derivatives. Optimized conditions often utilize catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in conjunction with CuI, in a solvent such as DMF or Et₃N. researchgate.netsemanticscholar.org

Table 3: Representative Conditions for Sonogashira Coupling of Heteroaryl Halides

| Entry | Heteroaryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | Excellent semanticscholar.org |

| 2 | 3-Iodofuran | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | THF | RT | Excellent |

Direct C-H bond arylation has emerged as a highly atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of generating an organometallic reagent. researchgate.net This methodology involves the direct coupling of a C-H bond with an aryl halide. In the context of the this compound scaffold, this could be achieved by reacting 3-bromopyridine with 2-bromofuran (B1272941), targeting the C-H bond at the C3 position of the furan ring. Conversely, one could couple a 3-halofuran with pyridine, targeting a C-H bond on the pyridine ring. These reactions are typically catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) in the presence of a suitable ligand and a base like potassium carbonate or potassium acetate. researchgate.netbeilstein-journals.orgnih.gov Regioselectivity can be a challenge but can often be controlled by the inherent electronic properties of the heterocycles or by using directing groups.

Table 4: Representative Conditions for Direct C-H Arylation

| Entry | C-H Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromofuran | 3-Bromopyridine | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | DMA | 120 | Moderate-Good |

| 2 | Pyridine | 2-Bromo-3-iodofuran | Pd(OAc)₂ (10) | PPh₃ (10) | K₂CO₃ | DMA | 110 | Moderate beilstein-journals.orgnih.gov |

Nickel-Catalyzed Cross-Coupling Systems

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-carbon bonds. These methods are particularly valuable for constructing bi-aryl and heteroaryl-aryl systems. The synthesis of a 3-(furan-3-yl)pyridine scaffold can be envisioned through a nickel-catalyzed Suzuki-Miyaura type coupling. This reaction would typically involve the coupling of a pyridine-based boronic acid with a bromofuran or, conversely, a furan-based boronic acid with a bromopyridine.

Nickel catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are effective for the coupling of phenols (activated as phosphonium (B103445) salts) with arylboronic acids, demonstrating broad applicability with various functional groups, including heteroaromatic partners researchgate.net. This reactivity can be extended to C-Br bonds. For instance, the synthesis of 2-arylbenzofurans has been achieved through nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids, showcasing nickel's ability to activate typically robust C-F bonds beilstein-journals.org. A plausible route to the target molecule could involve the coupling of 3-pyridylboronic acid with 2,3-dibromofuran (B1599518), where selective coupling at one C-Br bond is achieved, or the coupling of (2-bromofuran-3-yl)boronic acid with 3-bromopyridine. The choice of ligands and reaction conditions is critical to control selectivity and achieve high yields.

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions

| Catalyst System | Electrophile | Nucleophile | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiCl₂(dppp) / PyBroP | Phenols | Arylboronic acids | Biaryls | High | researchgate.net |

| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofurans | Arylboronic acids | 2-Arylbenzofurans | Up to 96% | beilstein-journals.org |

Other Transition Metal-Mediated Coupling Reactions

While nickel catalysis is a strong contender, palladium-catalyzed reactions remain the most extensively documented methods for such transformations. The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern organic synthesis for its high functional group tolerance and generally high yields.

The synthesis of 3-arylpyridines has been successfully accomplished by coupling 3-pyridineboronic acid with various aryl bromides using a palladium/tetraphosphine catalyst system thieme-connect.com. The reverse reaction, coupling 3-bromopyridine with arylboronic acids, often gives more satisfactory results in terms of catalyst loading thieme-connect.com. Similarly, 3-furanboronic acid has been coupled with aryl bromides thieme-connect.com. These precedents strongly support a strategy where 3-bromopyridine is coupled with (2-bromofuran-3-yl)boronic acid or where 3-pyridylboronic acid is coupled with 2,3-dibromofuran using a palladium catalyst like Pd(PPh₃)₄ or a more advanced catalyst system.

Other palladium-catalyzed reactions, such as direct C-H arylation, offer an alternative that avoids the pre-functionalization required for boronic acids. For example, furan derivatives can undergo direct arylation with aryl bromides at the C2 or C5 positions, catalyzed by palladium complexes acs.org. Although directing this functionalization to the C3 position of furan is more challenging, it represents a more atom-economical approach.

Table 2: Palladium-Catalyzed Synthesis of Aryl-Heterocycles

| Catalyst System | Heterocyclic Substrate | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [Pd(C₃H₅)Cl]₂/Tedicyp | 3-Pyridineboronic acid | 4-Bromo-tert-butylbenzene | Suzuki | 3-(4-tert-Butylphenyl)pyridine | 95% | thieme-connect.com |

| [Pd(C₃H₅)Cl]₂/Tedicyp | 3-Bromopyridine | Phenylboronic acid | Suzuki | 3-Phenylpyridine | 96% | thieme-connect.com |

Multi-Step Synthesis via Ring-Forming Reactions

An alternative to coupling two pre-existing rings is to construct one heterocycle onto the other. This approach can offer better control over the final substitution pattern.

Construction of the Furan Moiety

The construction of a furan ring is a well-established field with several named reactions providing reliable access to substituted furans.

Paal-Knorr Furan Synthesis : This is one of the most fundamental methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org To synthesize a 3-(pyridin-3-yl)furan scaffold, one would require a 1-(pyridin-3-yl)-1,4-dicarbonyl precursor. Subsequent bromination of the resulting furan ring, likely at the more reactive C2 or C5 position, could then yield the desired product. The reaction is typically carried out with protic acids like sulfuric acid or Lewis acids. wikipedia.org

Metal-Catalyzed Cyclizations : Modern methods often employ transition metals, such as copper, to catalyze the formation of furan rings from acyclic precursors under mild conditions. Copper(II) chloride can catalyze the heterocyclodehydration of 3-yne-1,2-diols to afford substituted furans in high yields acs.org. Similarly, copper-catalyzed cascade reactions of terminal alkynes with 1,2-diketones can produce tetrasubstituted furans rsc.org. These methods provide pathways where a pyridine-substituted starting material could be used to construct the furan ring with the desired connectivity. For instance, a pyridine-substituted alkyne could be a key starting material for such a cyclization.

Table 3: Selected Methods for Furan Ring Synthesis

| Method | Precursor | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid (e.g., H₂SO₄) | Classic, reliable method for substituted furans. | wikipedia.orgorganic-chemistry.orgdbpedia.org |

| Copper-Catalyzed Heterocyclodehydration | 3-Yne-1,2-diol | CuCl₂ | Mild conditions, good to high yields. | acs.org |

| Copper-Catalyzed Cascade Reaction | Terminal alkyne + 1,2-diketone | Cu(OAc)₂·H₂O | Forms multiple bonds in one pot to give polysubstituted furans. | rsc.org |

Construction of the Pyridine Moiety

Building the pyridine ring is often more complex than furan synthesis, but several strategies exist. Pyridine and its derivatives are vital scaffolds in drug design nih.govijnrd.org.

Hantzsch Pyridine Synthesis : This classic multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine ijnrd.org. To apply this to the target structure, one might use a furan-containing aldehyde or β-ketoester as a starting component.

Transition Metal-Catalyzed Cycloadditions : A powerful and modular approach is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles researchgate.net. This method allows for the de novo construction of pyridine rings with a high degree of control over the substitution pattern. A synthesis could be designed where a furan-substituted alkyne undergoes cycloaddition with another alkyne and a nitrile to form the polysubstituted pyridine ring.

Condensation Reactions : Various condensation strategies can be employed. For instance, heating a mixture of aldehydes, β-keto esters, anilines, and malononitrile (B47326) with a catalyst like SnCl₂·2H₂O can afford polysubstituted pyridines nih.gov. Incorporating a furan moiety into one of the starting materials would provide a direct route to the furan-pyridine core.

Sequential Functionalization and Cyclization Approaches

Modern synthetic strategies increasingly rely on sequential C-H functionalization and cyclization reactions to build complex molecules in a step-economical fashion. This involves activating a C-H bond on one substrate, coupling it with a partner, and then inducing a cyclization to form the second ring.

This approach could begin with a substituted furan. A C-H activation step, often directed by a functional group and catalyzed by rhodium or palladium, could install a side chain. acs.orgmdpi.com This side chain would contain the necessary atoms and functionality to subsequently cyclize and form the pyridine ring. For example, a furan could be functionalized with a group that then undergoes annulation to form the pyridine ring. Such relay catalysis, where one catalytic cycle facilitates the next, allows for the construction of complex bis-heterocycles from simple starting materials beilstein-journals.org. This strategy offers a high degree of convergence and can rapidly generate molecular complexity.

Regioselective Control in the Synthesis of Substituted Furan-Pyridines

Achieving the specific 2-bromo-3-pyridyl substitution pattern on the furan ring requires precise regiochemical control. The inherent reactivity of the furan and pyridine rings, along with the influence of substituents and catalysts, dictates the outcome of synthetic transformations.

Directed ortho-Metalation (DoM) : One of the most powerful tools for regioselective functionalization is directed metalation, typically involving lithiation. By using a directing metalation group (DMG) on the furan or pyridine ring, a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively remove a proton from the adjacent position. The resulting organolithium species can then be trapped with an electrophile. For example, lithiation of 3-halopyridines with LDA occurs regioselectively at the ortho position to the halogen researchgate.net. A similar strategy could be applied to a 3-pyridylfuran precursor. After lithiation at the C2 position of the furan ring (directed by the pyridine nitrogen), quenching with an electrophilic bromine source (e.g., Br₂) would install the bromine at the desired location. Successive regioselective lithiations have been used to create polyfunctionalized furo[3,2-b]pyridines, demonstrating the power of this technique nih.gov.

Control in Cross-Coupling : In Suzuki or Stille couplings involving di-halogenated substrates like 2,3-dibromofuran, regioselectivity can often be achieved due to the differential reactivity of the C-Br bonds. The C2-Br bond in furan is generally more reactive towards oxidative addition than the C3-Br bond. By carefully controlling stoichiometry and reaction conditions, it is possible to achieve a mono-coupling reaction, for example, between 2,3-dibromofuran and 3-pyridylboronic acid, primarily at the C2 position. Further functionalization would then be needed to replace the second bromine.

C-H Activation : Regioselectivity in direct C-H functionalization is governed by the electronic properties of the substrate and the nature of the catalyst and directing group. The C-H bonds at the C2 and C5 positions of furan are the most acidic and sterically accessible, making them the typical sites for functionalization acs.org. Achieving functionalization at C3 often requires a directing group at C2 or C4. Similarly, for pyridine, C-H activation can be directed to specific positions by a pre-installed functional group researchgate.net. For the synthesis of furo[3,2-b]pyridines, direct C-H arylation has been shown to be highly regioselective for the C7 position of the pyridine ring mdpi.com.

By carefully selecting from these synthetic strategies—direct coupling, ring construction, or sequential functionalization—and applying principles of regioselective control, the synthesis of this compound and its derivatives can be methodically approached.

Chemical Reactivity and Transformational Chemistry of 3 2 Bromofuran 3 Yl Pyridine

Reactivity Governed by the Halogen (Bromine) Atom

The carbon-bromine bond on the furan (B31954) ring is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the formation of more complex molecular architectures.

Nucleophilic Substitution Pathways on the Bromine-Substituted Furan

While nucleophilic aromatic substitution is generally challenging on electron-rich aromatic systems like furan, the presence of the bromine atom provides a handle for such reactions, particularly through transition metal-catalyzed processes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for forming new carbon-carbon bonds. For instance, 2-bromofuran (B1272941) can react with various aryl boronic acids in the presence of a palladium catalyst to yield 2-arylfurans in moderate to good yields. sci-hub.se This methodology is applicable to 3-(2-Bromofuran-3-yl)pyridine, allowing for the synthesis of a range of 2-aryl-3-(pyridin-3-yl)furan derivatives.

Allylic nucleophilic substitution has also been demonstrated as a viable pathway for functionalizing furan-containing molecules, particularly in the synthesis of 2-functionalized benzofurans. nih.gov Although this specific example involves a different substrate, the principles can be extended to suitably activated derivatives of this compound.

Metalation and Directed Functionalization at the Bromine Site

Halogen-metal exchange is a powerful tool for the functionalization of aromatic halides. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures can lead to the formation of a highly reactive 2-lithiofuran (B141411) intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide array of substituents at the 2-position of the furan ring. A similar strategy has been effectively used for the lithiation of 3-bromopyridine (B30812) to synthesize 3-substituted pyridines. researchgate.net

Directed ortho-metalation is another important strategy, particularly when a directing group is present on the aromatic ring. While the pyridine (B92270) ring in this compound can act as a directing group, the initial halogen-metal exchange at the bromine site is often more facile. This approach has been utilized in the synthesis of benzofuropyridines and dibenzofurans through a sequence involving directed ortho-lithiation, zincation, and Negishi cross-coupling. nih.gov

| Reaction Type | Reagents | Product Type | Key Feature |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | 2-Aryl-3-(pyridin-3-yl)furan | Formation of a C-C bond |

| Halogen-Metal Exchange | n-BuLi, then Electrophile (E+) | 3-(2-E-furan-3-yl)pyridine | Introduction of a new substituent |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Functionalized furan | Versatile C-C bond formation |

Reactions at the Furan Heterocycle

The furan ring itself is a reactive component of the molecule, susceptible to electrophilic attack, oxidation, and cycloaddition reactions due to its electron-rich nature.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a reactivity comparable to that of an activated benzene derivative like methoxybenzene. ucalgary.ca Substitution typically occurs preferentially at the 2-position (alpha to the oxygen atom) because the intermediate carbocation is better stabilized by resonance. pearson.compearson.comstudy.com In this compound, the 2-position is already occupied by the bromine atom. The directing effects of the existing substituents (the bromine atom and the pyridine ring) will influence the position of further electrophilic attack. The pyridine ring is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. Conversely, the bromine atom is a deactivating but ortho, para-directing group. Therefore, electrophilic substitution, if it occurs, would be expected at the 5-position of the furan ring.

| Position | Relative Reactivity | Reason |

| C2 (α) | Most reactive | Highest electron density, most stable carbocation intermediate |

| C5 (α') | Reactive | High electron density, stable carbocation intermediate |

| C3 (β) | Less reactive | Lower electron density, less stable carbocation intermediate |

| C4 (β') | Less reactive | Lower electron density, less stable carbocation intermediate |

Oxidation and Ring-Opening Transformations of the Furan Moiety

The furan ring is sensitive to oxidation and can undergo ring-opening reactions under various conditions. A common method for the oxidative ring-opening of 2-substituted furans involves treatment with N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) to yield 4-oxo-2-alkenoic acids. nih.gov This transformation could potentially be applied to this compound, which would lead to a pyridyl-substituted butenedioic acid derivative. Additionally, furans can undergo oxidative ring-opening catalyzed by metal complexes, such as Mn(III)/Co(II) catalysts in the presence of oxygen, to form 1,4-dicarbonyl compounds. rsc.org

Cycloaddition Reactions Involving the Furan Diene Character (e.g., Diels-Alder)

Furan can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition, reacting with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The aromaticity of the furan ring means that the Diels-Alder reaction is often reversible, and the retro-Diels-Alder reaction can be favored at higher temperatures. wikipedia.org The presence of substituents on the furan ring can significantly influence its reactivity in these cycloadditions. For instance, a theoretical study on the ionic Diels-Alder reaction of 3-bromofuran (B129083) with a cyclobuteniminium cation showed that the reaction proceeds in a regio- and stereoselective manner. rsc.org The reactivity of boron-substituted furans in Diels-Alder reactions has also been investigated, revealing that substituents at the C-3 position can lead to excellent yields of the cycloadduct. acs.org The pyridine substituent at the 3-position of the furan in this compound would be expected to influence the electronic properties of the diene system and thus its reactivity in Diels-Alder reactions.

| Reaction | Reactant | Product | Key Feature |

| Diels-Alder | Dienophile | Substituted cyclohexene (B86901) derivative | Formation of a six-membered ring |

| Retro-Diels-Alder | Heat | Furan and dienophile | Reversible reaction |

Reactions at the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that governs its reactivity towards various reagents.

Nucleophilic Additions to the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to attack by electrophiles, including alkylating and acylating agents. These reactions would result in the formation of pyridinium (B92312) salts. Such transformations can significantly alter the electronic properties of the pyridine ring, potentially activating it for subsequent reactions.

Directed C-H Functionalization on the Pyridine Moiety

Modern synthetic methodologies, particularly those employing transition metal catalysis, could enable the direct functionalization of the C-H bonds on the pyridine ring of this compound. The nitrogen atom of the pyridine can act as a directing group, facilitating regioselective substitution at the C-2 or C-4 positions. This approach could be utilized for arylation, alkylation, or other coupling reactions, providing a powerful tool for creating derivatives with diverse functionalities.

Intramolecular Cyclization and Fused Heterocycle Formation

The proximate positioning of the bromofuran and pyridine rings in this compound makes it a prime candidate for intramolecular cyclization reactions to generate novel fused heterocyclic systems, particularly furo[x,y-b]pyridines. These scaffolds are of considerable interest in medicinal chemistry.

Synthesis of Furo[x,y-b]pyridine Scaffolds

Palladium-catalyzed intramolecular C-H arylation represents a plausible and efficient strategy for the synthesis of furo[3,2-b]pyridine (B1253681) scaffolds from this compound. In such a reaction, the palladium catalyst would oxidatively add to the C-Br bond of the furan ring, followed by an intramolecular C-H activation of the adjacent C-H bond on the pyridine ring, leading to the fused aromatic system. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, would be critical in achieving high yields of the desired furo[3,2-b]pyridine product.

Similarly, the synthesis of furo[2,3-b]pyridine (B1315467) scaffolds could be envisioned through alternative synthetic strategies, potentially involving a rearrangement or a different mode of cyclization.

The table below summarizes potential intramolecular cyclization reactions of this compound derivatives to form furo[x,y-b]pyridine scaffolds.

| Starting Material | Reaction Type | Potential Product |

| This compound | Palladium-catalyzed intramolecular C-H arylation | Furo[3,2-b]pyridine |

| Modified this compound derivatives | Various cyclization strategies | Furo[2,3-b]pyridine |

Rearrangement Reactions

Under specific conditions, such as thermal or photochemical activation, this compound could potentially undergo rearrangement reactions. These transformations might involve ring-opening and ring-closing sequences or skeletal reorganizations, leading to the formation of isomeric structures or entirely new heterocyclic systems. The specific nature of any rearrangement would be highly dependent on the reaction conditions and the presence of any catalysts or reagents.

Mechanistic Studies and Reaction Pathway Elucidation

Mechanisms of Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycle of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The initial and often rate-determining step in many cross-coupling cycles is the oxidative addition of the organic halide to a low-valent transition metal center, typically Pd(0). organic-chemistry.org For 3-(2-Bromofuran-3-yl)pyridine, this involves the insertion of the palladium atom into the C-Br bond of the furan (B31954) ring. This process results in the formation of a square planar Pd(II) intermediate. libretexts.org The reaction initially forms a cis-complex, which can rapidly isomerize to the more stable trans-isomer. libretexts.orgscribd.com

Systematic studies on the oxidative addition of aryl bromides to palladium(I) centers have also been reported, leading to the formation of organometallic Pd(III) complexes. researchgate.netillinois.educhemrxiv.org While not directly studying this compound, these investigations provide a framework for understanding the potential for alternative oxidation states of palladium to participate in the catalytic cycle. The rate of oxidative addition is significantly influenced by the electron density at the palladium center, which is modulated by the supporting ligands. nih.gov

Table 1: General Observations in Oxidative Addition of Aryl Bromides

| Feature | Description |

|---|---|

| Metal Center | Typically Pd(0) is oxidized to Pd(II). |

| Initial Product | A cis-palladium(II) complex is formed. |

| Isomerization | The initial cis-complex often isomerizes to the more stable trans-complex. |

| Rate-Determining Step | Oxidative addition is frequently the slowest step in the catalytic cycle. |

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organotin) to the palladium(II) center, displacing the halide. wikipedia.orglibretexts.org In the context of a Suzuki-Miyaura coupling, an organoboron reagent, activated by a base, would transfer its organic moiety. organic-chemistry.org For a Stille coupling, an organostannane is employed. wikipedia.orglibretexts.orgscribd.com

The mechanism of transmetalation can be complex and is dependent on the specific substrates and reaction conditions. wikipedia.org For Stille reactions, an associative mechanism is common, where the organostannane coordinates to the palladium center, forming a transient pentavalent intermediate before ligand displacement. wikipedia.org Detailed mechanistic studies on the Stille reaction have often identified transmetalation as the rate-limiting step. dntb.gov.ua Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the energetics and structures of intermediates and transition states in the transmetalation process. researchgate.net

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, regenerating the catalytically active Pd(0) species. libretexts.org For reductive elimination to occur, the organic ligands must be in a cis-orientation to each other. libretexts.org This step results in the formation of the desired C-C bond.

The rate of reductive elimination is influenced by the steric and electronic properties of both the ligands on the palladium and the coupling partners themselves. rsc.org For heteroaryl compounds, such as those containing a pyridine (B92270) ring, the presence of Lewis acids has been shown to accelerate C-N bond-forming reductive elimination by coordinating to the heteroatom. nih.gov This suggests that additives could play a significant role in modulating the final step of cross-coupling reactions involving this compound.

Table 2: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

| Step | Reactants | Product | Change in Pd Oxidation State |

|---|---|---|---|

| Oxidative Addition | Pd(0) + R-X | R-Pd(II)-X | 0 to +2 |

| Transmetalation | R-Pd(II)-X + R'-M | R-Pd(II)-R' + M-X | No change |

| Reductive Elimination | R-Pd(II)-R' | Pd(0) + R-R' | +2 to 0 |

The choice of ligand is critical for the success of a transition-metal-catalyzed reaction, as it influences the solubility, stability, and reactivity of the catalyst. nih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, for example, are known to accelerate oxidative addition and reductive elimination steps. nih.gov In the context of coupling reactions involving heteroaryl halides, specific ligands like BrettPhos and RuPhos have demonstrated broad utility and high efficiency. rsc.org The potential for the nitrogen atom of the pyridine ring in this compound to coordinate to the palladium center can present challenges, such as catalyst inhibition or altered reactivity, making the selection of an appropriate ligand paramount. nih.gov

Mechanisms of Non-Catalytic Transformations

Beyond metal-catalyzed reactions, this compound can undergo non-catalytic transformations, with nucleophilic substitution being a primary example.

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. wikipedia.org In the case of this compound, the bromine atom on the furan ring is the leaving group. Nucleophilic aromatic substitution (SNAr) on heteroaromatic rings is a well-established process. For pyridines, substitution is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. quimicaorganica.orgyoutube.com

However, the bromine atom in this compound is on the furan ring, attached to a C-2 position that is adjacent to the furan oxygen. The mechanism for nucleophilic substitution at a furan ring is less straightforward than on a pyridine ring. The reaction likely proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a tetrahedral intermediate, followed by the expulsion of the bromide ion. The electron-withdrawing nature of the adjacent pyridine ring can influence the susceptibility of the furan ring to nucleophilic attack.

The two primary mechanisms for nucleophilic substitution are SN1 and SN2. wikipedia.org Given the sp2-hybridized nature of the carbon atom in the furan ring, a classical SN2 backside attack is sterically hindered and electronically unfavorable. An SN1-type mechanism involving the formation of an aryl cation is also generally disfavored. Therefore, the most plausible pathway for nucleophilic substitution on the furan ring of this compound is the SNAr mechanism, facilitated by the electronic properties of the heterocyclic system. The rate of such reactions is sensitive to the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the ring system. ksu.edu.sa Studies on the SNAr reactions of fluoropyridines have shown them to be significantly more reactive than their chloro-analogues, highlighting the importance of the leaving group's nature. nih.gov

Influence of Electronic and Steric Factors on Regio- and Chemoselectivity

The reactivity of this compound is governed by the interplay of electronic and steric effects originating from its constituent rings and the bromine substituent. These factors dictate the regioselectivity of electrophilic and nucleophilic attacks and the chemoselectivity in reactions involving multiple functional groups. nih.govresearchgate.net

Regioselectivity:

The preferred site of reaction is determined by the electronic properties of both the furan and pyridine rings.

Furan Ring: The furan ring is π-electron rich due to the lone pairs on the oxygen atom, making it susceptible to electrophilic attack. pharmacyfreak.compharmacyfreak.com In unsubstituted furan, electrophilic substitution occurs preferentially at the α-position (C2 or C5) because the intermediate carbocation is better stabilized by the adjacent oxygen atom. pharmacyfreak.com In this compound, the C2 and C3 positions are already substituted. The remaining C4 and C5 positions are available for reaction. The pyridyl group at C3 and the bromo group at C2 are both electron-withdrawing, deactivating the furan ring towards electrophilic substitution. Steric hindrance from the adjacent pyridyl group would likely disfavor attack at the C4 position, making the C5 position the most probable site for electrophilic attack, should the reaction conditions be harsh enough to overcome the deactivation.

Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. It is generally resistant to electrophilic aromatic substitution, which, if forced, occurs at the C3 and C5 positions. Conversely, it is more susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions. nih.gov The furan substituent at the C3 position of the pyridine ring will influence the regioselectivity of further functionalization on the pyridine core.

Chemoselectivity:

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The this compound molecule possesses several reactive sites, primarily the C-Br bond.

The carbon-bromine bond on the electron-rich furan ring is a key site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. nih.govscispace.com This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position of the furan ring.

The selectivity of these cross-coupling reactions is highly dependent on the catalyst, ligands, and reaction conditions. A crucial principle in achieving chemoselectivity in polyhalogenated aromatic compounds is the differential reactivity of halogens, which generally follows the order I > Br ≈ OTf > Cl for palladium-catalyzed oxidative addition. nih.govthieme-connect.de In the case of this compound, the C-Br bond can be selectively coupled in the presence of less reactive C-Cl or C-F bonds if they were present elsewhere on the molecule. This allows for sequential and site-selective modifications. scispace.com

The table below outlines the predicted reactivity at various positions of the molecule.

| Ring | Position | Predicted Reactivity | Controlling Factors |

| Furan | C2-Br | High reactivity in cross-coupling reactions | C-Br bond polarity, catalyst choice |

| Furan | C4 | Low reactivity to electrophiles | Electronic deactivation, steric hindrance |

| Furan | C5 | Most likely site for electrophilic attack | Electronic deactivation, least sterically hindered |

| Pyridine | C2, C4, C6 | Susceptible to nucleophilic attack | Electron-deficient ring |

| Pyridine | C5 | Susceptible to electrophilic attack | Electron-deficient ring |

Advanced Applications in Chemical Research and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The presence of both a nucleophilic pyridine (B92270) ring and a furan (B31954) ring susceptible to various transformations, along with a strategically placed bromine atom, makes 3-(2-Bromofuran-3-yl)pyridine a highly versatile intermediate for the construction of diverse and complex molecular architectures.

Precursor for Diverse Heterocyclic Architectures

The bifunctional nature of this compound allows it to serve as a scaffold for the synthesis of a wide array of fused and linked heterocyclic systems. The pyridine nitrogen provides a site for N-alkylation or coordination, while the bromofuran moiety can undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A primary application of this compound lies in its use in transition-metal-catalyzed cross-coupling reactions. The bromine atom on the furan ring is amenable to substitution with various organic groups through reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents, thereby facilitating the creation of a diverse library of 3-pyridyl-substituted furans.

For instance, Suzuki-Miyaura coupling of this compound with a range of boronic acids or esters can lead to the synthesis of novel bi- and poly-heterocyclic compounds. These products are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.

Furthermore, the furan ring itself can participate in various transformations. It can act as a diene in Diels-Alder reactions, leading to the formation of complex bridged bicyclic structures. Additionally, the furan ring can be a precursor to other heterocyclic systems through ring-opening and subsequent recyclization reactions.

The following table summarizes potential synthetic transformations utilizing this compound as a precursor:

| Reaction Type | Reagents and Conditions | Product Class |

| Suzuki-Miyaura Coupling | Aryl/heteroarylboronic acid, Pd catalyst, base | 3-(2-Aryl/heteroarylfuran-3-yl)pyridine |

| Stille Coupling | Organostannane, Pd catalyst | 3-(2-Organofuran-3-yl)pyridine |

| Heck Coupling | Alkene, Pd catalyst, base | 3-(2-Alkenylfuran-3-yl)pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-(2-Alkynylfuran-3-yl)pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-(2-Aminofuran-3-yl)pyridine |

| Diels-Alder Reaction | Dienophile, heat or Lewis acid | Bridged bicyclic adducts |

These examples highlight the immense potential of this compound as a foundational molecule for generating a wide spectrum of complex heterocyclic structures, which are often scaffolds for biologically active compounds and functional materials.

Platform for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the selective modification of a complex molecule at a late step in its synthesis. This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. The distinct reactivity of the pyridine and bromofuran rings in this compound makes it an excellent platform for LSF.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly after activation (e.g., N-oxide formation). This allows for the introduction of various functional groups at positions ortho and para to the nitrogen atom. Conversely, electrophilic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions.

More significantly, the C-H bonds on the pyridine ring can be targeted for functionalization using modern synthetic methods. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new bonds, and these methods can be applied to pyridine-containing molecules. While the presence of the bromofuran substituent will influence the regioselectivity of such reactions, it also offers a handle for further diversification.

The bromine atom on the furan ring is a key site for LSF. As mentioned earlier, it can be readily replaced via cross-coupling reactions. This allows for the introduction of a wide range of substituents at a late stage in a synthetic sequence, providing rapid access to a diverse set of derivatives for structure-activity relationship (SAR) studies.

Potential late-stage functionalization strategies for this compound are outlined below:

| Functionalization Site | Reaction Type | Potential Reagents |

| Pyridine C-H bonds | C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) with various coupling partners |

| Pyridine Nitrogen | N-Oxidation followed by nucleophilic addition | m-CPBA, then organometallics or other nucleophiles |

| Furan Bromine Atom | Cross-Coupling Reactions | Boronic acids, stannanes, alkynes, amines with appropriate catalysts |

The ability to selectively functionalize different parts of the this compound scaffold in a stepwise manner provides a powerful tool for the efficient exploration of chemical space and the optimization of molecular properties.

Coordination Chemistry and Ligand Design

The presence of a pyridine nitrogen atom, a potential coordination site, makes this compound an interesting ligand for the synthesis of metal complexes. The electronic properties of the ligand, and consequently the properties of the resulting metal complexes, can be tuned by the furan ring and its bromine substituent.

Synthesis and Characterization of Metal Complexes

This compound can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen atom. The synthesis of metal complexes with this ligand can typically be achieved by reacting it with a suitable metal salt in an appropriate solvent.

The steric and electronic properties of the 3-(2-bromofuran-3-yl) group can influence the coordination geometry and stability of the resulting complexes. The furan ring and the bromine atom are expected to exert an electron-withdrawing effect, which would decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This modulation of the ligand's electronic properties can have a significant impact on the properties of the metal complex, such as its redox potential and catalytic activity.

Characterization of these metal complexes would involve a range of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the proton and carbon signals of the pyridine and furan rings.

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the pyridine ring upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles around the metal center.

The synthesis and characterization of metal complexes with ligands analogous to this compound, such as other substituted pyridines and furan-containing ligands, have been reported, providing a foundation for predicting the behavior of this specific ligand in coordination chemistry.

Design of Ligands for Catalytic Applications

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The catalytic activity of these complexes is highly dependent on the steric and electronic environment around the metal center, which is dictated by the nature of the ligands.

By modifying the this compound ligand, for example, by replacing the bromine atom with other functional groups via cross-coupling reactions, it is possible to systematically tune the properties of the resulting metal complexes and optimize their catalytic performance. For instance, introducing bulky substituents could enhance selectivity in certain catalytic reactions, while incorporating electron-donating or electron-withdrawing groups could modulate the reactivity of the metal center.

Potential catalytic applications for metal complexes of this compound and its derivatives include:

Cross-Coupling Reactions: Palladium complexes are widely used as catalysts for Suzuki-Miyaura, Heck, and other cross-coupling reactions.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with pyridine-containing ligands are effective catalysts for the reduction of various functional groups.

Oxidation Reactions: Manganese and iron complexes can catalyze a range of oxidation reactions.

Polymerization: Nickel and palladium complexes are known to catalyze olefin polymerization.

The modular nature of this compound allows for the rational design of ligands with tailored properties for specific catalytic applications.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and functionality, can be precisely controlled by the choice of the metal and the organic linker.

Pyridine- and furan-containing molecules are commonly used as linkers in the synthesis of MOFs. Carboxylate-functionalized pyridines and furans are particularly prevalent. While this compound itself does not possess the typical multidentate coordinating groups required for MOF construction, it can be functionalized to incorporate such groups.

For example, the bromine atom can be converted to a carboxylic acid group via lithium-halogen exchange followed by carboxylation. Alternatively, cross-coupling reactions can be used to introduce other functionalities, such as additional pyridine rings or carboxylate groups, that can act as coordination sites.

A hypothetical functionalized linker derived from this compound for MOF synthesis is presented below:

| Starting Material | Functionalization Strategy | Potential Linker for MOFs |

| This compound | 1. Lithiation2. Carboxylation | 3-(3-Pyridyl)furan-2-carboxylic acid |

| This compound | Suzuki Coupling with 4-carboxyphenylboronic acid | 3-(2-(4-Carboxyphenyl)furan-3-yl)pyridine |

The incorporation of such tailored linkers into MOFs could lead to materials with interesting properties, such as selective gas adsorption, separation, and catalysis. The presence of the pyridine and furan moieties within the MOF pores could provide specific binding sites for guest molecules or act as catalytic centers.

Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The structural integrity of these systems is maintained by non-covalent intermolecular forces, a domain where this compound offers significant research potential.

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

The molecular architecture of this compound is conducive to a variety of non-covalent interactions that are fundamental to molecular recognition and self-assembly. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, capable of forming directional interactions with suitable hydrogen bond donors. mdpi.com Theoretical and experimental studies on related pyridine-containing molecules have extensively documented the importance of such hydrogen bonds in creating ordered supramolecular structures. researchgate.netrsc.org

| Interaction Type | Participating Moieties in this compound | Description |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen | Acts as a hydrogen bond acceptor with donor molecules. |

| π-π Stacking | Furan and Pyridine Rings | Attractive, noncovalent interactions between aromatic rings. |

| Halogen Bonding | Bromine Atom | Directional interaction where bromine acts as an electrophilic region. mdpi.com |

Self-Assembly and Ordered Structures

The directional and specific nature of the non-covalent interactions inherent to this compound drives the spontaneous organization of its molecules into well-defined, ordered structures. This process, known as self-assembly, is a cornerstone of supramolecular chemistry and nanotechnology. The fluorescence properties of organic materials are intrinsically governed by the molecular conformation and intermolecular interaction mediated aggregation. rsc.org

Studies on various pyridine-appended molecules have demonstrated their capacity to form one-dimensional nanostructures and other complex assemblies through processes guided by intermolecular forces. rsc.org For instance, derivatives of 3-(pyridin-3-yl) compounds have been shown to form nanoparticles in aqueous media, a characteristic feature of self-assembling synthetic lipid-like molecules. mdpi.com The balance and strength of hydrogen bonds and π-π stacking interactions can be finely tuned by modifying the chemical structure, leading to different crystal forms or polymorphs with varied molecular assemblies. rsc.org This control over self-assembly is critical for designing materials with specific functions and properties.

Materials Science and Organic Electronics

The unique electronic properties of the furan-pyridine scaffold, combined with the versatility of the bromine handle for cross-coupling reactions, make this compound a valuable monomer in materials science, particularly for the development of organic electronic materials.

Monomer for Conjugated Polymers and Oligomers

Conjugated polymers, characterized by a backbone of alternating single and double bonds, are a key class of materials in organic electronics due to their semiconducting properties. nih.govdigitellinc.com this compound serves as an excellent building block for synthesizing such polymers. The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerizations, allowing it to be incorporated into a polymer chain. nih.govresearchgate.net

The incorporation of both electron-donating furan and electron-accepting pyridine units into the polymer backbone creates a "push-pull" system. nih.gov This intramolecular charge-transfer character is highly desirable as it can lower the bandgap of the resulting polymer, enabling it to absorb light at longer wavelengths and enhancing its charge-carrying capabilities. rsc.org Theoretical studies on pyridine-furan oligomers have shown that their structural and optoelectronic properties can be systematically investigated and tuned. rsc.org The synthesis of such polymers opens avenues for creating materials with tailored electronic and optical properties for various applications. acs.orgresearchgate.netchemrxiv.org

Components in Optoelectronic Devices (e.g., OLEDs, Solar Cells)

The polymers and oligomers derived from this compound have significant potential for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, materials containing pyridine moieties are often used as electron-transporting or emissive layers. The introduction of halogen atoms like bromine into the molecular structure can tune carrier mobility and improve device performance. nih.gov Furan-based materials have also shown great potential in achieving high-performance OLEDs. For example, a novel furo[3,2-c]pyridine-based iridium complex has been used to fabricate OLEDs with a high external quantum efficiency of over 30%. rsc.org

Pyrene-based materials incorporating pyridine units have been successfully used as hole-transporting materials in OLEDs, demonstrating stable performance and high luminance. nih.gov The unique electronic structure of the bromofuran-pyridine unit can contribute to efficient charge injection, transport, and recombination, which are critical for the performance of these devices.

Development of Sensors and Molecular Switches

The responsive nature of the furan-pyridine scaffold to external stimuli makes it a candidate for the development of chemical sensors and molecular switches. The pyridine nitrogen can act as a binding site for specific ions or molecules, leading to a detectable change in the compound's optical or electronic properties, such as fluorescence or absorbance. mdpi.com Furan- and thiophene-containing pyridine derivatives have been investigated for their quorum sensing quenching potential, indicating their utility in biological sensing applications. nih.gov

A molecular switch is a molecule that can be reversibly shifted between two or more stable states by external stimuli like light, pH, or temperature. wikipedia.org The electronic communication between the furan and pyridine rings can be modulated by chemical or photochemical stimuli, potentially leading to a switching of its properties. While specific research on this compound as a molecular switch is limited, the fundamental properties of its constituent heterocycles suggest a promising avenue for future research in designing novel molecularly-based switching devices. taylorfrancis.com

Future Directions and Emerging Research Avenues

Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. rasayanjournal.co.in Future research will prioritize the development of more sustainable methods for synthesizing 3-(2-Bromofuran-3-yl)pyridine and its analogues, moving away from traditional approaches that often rely on harsh conditions and hazardous reagents. ijarsct.co.in

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, minimizing energy consumption. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using environmentally benign solvents like water or ionic liquids, reduces waste and environmental impact. rasayanjournal.co.inbiosynce.com Research into solid-state reactions, where reactants are combined mechanically, also offers a promising solvent-free alternative. ijarsct.co.in

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, presenting a green alternative to traditional metal catalysts. ijarsct.co.in

Renewable Feedstocks: Investigating the use of biomass-derived starting materials for the furan (B31954) component aligns with the goal of creating more sustainable chemical processes. rsc.org Chitin, the second most abundant biomass, can be converted into nitrogen-containing furan derivatives, offering a renewable pathway to key intermediates. rsc.org

| Green Chemistry Approach | Potential Advantage for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy use. nih.gov |

| Solvent-Free & Benign Solvents | Minimized hazardous waste, improved safety. rasayanjournal.co.inbiosynce.com |

| Biocatalysis | High selectivity, mild conditions, renewable catalysts. ijarsct.co.in |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. rasayanjournal.co.inrsc.org |

| Renewable Feedstocks | Reduced reliance on petrochemicals, improved sustainability. rsc.org |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, is emerging as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and control over traditional batch methods. jst.org.in Its application to the synthesis of this compound could revolutionize its production, particularly for industrial-scale applications.

Future research in this area will likely focus on:

Process Optimization: Developing robust flow-based protocols that allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. jst.org.in

Handling Hazardous Reagents: The enclosed nature of flow reactors allows for the safe handling of reactive intermediates and hazardous reagents that are often required in heterocyclic synthesis. jst.org.in

Scalability: Translating optimized small-scale flow reactions to large-scale continuous manufacturing processes. researchgate.net This is crucial for making furan- and pyridine-based compounds more accessible for various applications. google.com

Multi-step Synthesis: Integrating multiple reaction steps into a single, continuous flow system to create complex molecules without isolating intermediates, thereby enhancing efficiency. researchgate.net

High-Throughput Experimentation: Utilizing automated flow systems to rapidly screen different reaction conditions, catalysts, and substrates to accelerate the discovery of new synthetic routes and analogues. rsc.org

Exploration of Novel Catalytic Systems and Metal-Free Transformations

Catalysis is central to the synthesis of furan-pyridine scaffolds. While palladium-catalyzed cross-coupling reactions are a standard method, future research will aim to develop more efficient, cost-effective, and environmentally friendly catalytic systems. nih.govacs.org

Emerging avenues of investigation include:

Advanced Palladium Catalysts: Research into highly active monoligated palladium(0) catalysts continues to be a key area, as these systems can improve the efficiency of cross-coupling reactions under milder conditions. nih.govacs.org

Alternative Metal Catalysts: Exploring catalysts based on more abundant and less toxic metals like copper, nickel, or iron as alternatives to palladium.

Metal-Free Transformations: A significant goal is the development of synthetic methods that completely avoid the use of metal catalysts. nih.gov This eliminates concerns about metal contamination in the final product, which is particularly important for pharmaceutical applications. Recent advancements have shown the possibility of transforming furans into pyridines through metal-free skeletal editing strategies. chemrxiv.org Such methods offer a conceptually new way to construct the desired furan-pyridine linkage. researchgate.netmdpi.com

Photoredox Catalysis: Using visible light to drive chemical reactions offers a green and powerful tool for forming complex bonds under mild conditions.

| Catalytic Approach | Key Focus |

| Advanced Pd Catalysts | Highly active L1Pd(0) species for improved efficiency. nih.govacs.org |

| Alternative Metals | Use of abundant, low-toxicity metals (e.g., Cu, Ni, Fe). |

| Metal-Free Synthesis | Skeletal editing and other novel transformations to avoid metal contamination. nih.govchemrxiv.org |

| Photoredox Catalysis | Light-driven reactions under mild, sustainable conditions. |

Development of Advanced Functional Materials Based on Furan-Pyridine Scaffolds

The unique electronic properties of the furan-pyridine scaffold make it an attractive building block for advanced functional materials. nih.gov This is a rapidly growing area of research with potential applications in biomedicine and electronics. rsc.org

Future research directions will likely involve:

Bioactive Polymers: Incorporating the 3-(furan-3-yl)pyridine unit into polymer backbones to create new materials for biomedical applications. utoronto.ca Furan-functionalized copolymers have shown promise for drug delivery systems, and furan-based polyesters are being explored as biodegradable scaffolds for tissue engineering. utoronto.caresearchgate.net

Fluorescent Materials: The conjugated π-system of the furan-pyridine structure suggests potential for fluorescent properties. Pyridine-grafted copolymers have been shown to exhibit fluorescence, and research could focus on tuning the electronic properties of the scaffold to develop novel sensors, probes, or components for organic light-emitting diodes (OLEDs). nih.govmdpi.com

Antimicrobial Agents: Both furan and pyridine (B92270) moieties are found in compounds with biological activity. ijabbr.comresearchgate.net Combining these two heterocycles could lead to the development of new classes of antimicrobial agents. nih.govresearchgate.net

Coordination Polymers: Using the pyridine nitrogen as a ligand to coordinate with metal ions could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or gas-storage properties. biosynce.com

Integration of Artificial Intelligence and Robotics in Synthetic Design

The fields of artificial intelligence (AI) and robotics are set to transform the landscape of chemical synthesis. nih.govnih.gov Their integration into the research and development of this compound can significantly accelerate progress.

Key areas for integration include:

AI-Powered Retrosynthesis: Using AI algorithms for computer-aided synthesis planning (CASP) can help identify novel and more efficient synthetic routes. nih.goviscientific.org AI tools can analyze vast reaction databases to propose pathways that human chemists might overlook. synthiaonline.com However, the success of these tools is highly dependent on the quality and quantity of available chemical reaction data. synthiaonline.com

Predictive Chemistry: Machine learning models can be trained to predict reaction outcomes, yields, and optimal conditions, reducing the number of experiments needed and saving time and resources. nih.gov

Automated Synthesis Platforms: Robotic systems can perform chemical reactions with high precision and reproducibility, freeing up researchers for more creative tasks. nih.govresearchgate.net An end-to-end system where an AI designs a synthetic route and a robot executes it represents a major milestone in fully autonomous chemical synthesis. researchgate.net

High-Throughput Screening: Combining robotics with high-throughput characterization techniques can accelerate the discovery of new furan-pyridine derivatives with desired properties for materials or medicinal applications. lbl.gov The development of universal programming languages for chemical synthesis will further enhance the flexibility and adoption of these robotic platforms. youtube.com

| Technology | Application in Synthetic Design |

| Artificial Intelligence (AI) | Retrosynthetic planning, reaction outcome prediction. nih.govsynthiaonline.com |

| Machine Learning (ML) | Optimization of reaction conditions, property prediction. nih.gov |

| Robotics | Automated synthesis, high-throughput screening, improved reproducibility. nih.govresearchgate.net |

| Integrated Systems | End-to-end autonomous design and execution of chemical syntheses. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Bromofuran-3-yl)pyridine, and how can reaction conditions be optimized?

- Methodology : The synthesis of brominated pyridine derivatives often involves cross-coupling reactions or halogenation strategies. For example, nickel-catalyzed reductive coupling of halomethylpyridines (as in ) can be adapted by substituting furan precursors. Reaction parameters such as catalyst loading (e.g., NiCl₂·6H₂O at 5 mol%), solvent (DMF or THF), and temperature (80–120°C) must be optimized to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity validation by HPLC or NMR .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to process diffraction data. Key steps include crystal mounting on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), data collection at low temperature (100 K), and resolution of disorder in the bromofuran moiety using restraints. Hydrogen atoms are typically placed geometrically, and thermal parameters refined anisotropically for non-H atoms .

Q. What safety protocols are critical when handling brominated pyridine derivatives?

- Methodology : Brominated compounds like this compound require strict adherence to safety data sheets (SDS). Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or dermal exposure ( ). In case of spills, neutralize with sodium bicarbonate and adsorb with inert material. Store under inert gas (argon) at 2–8°C to prevent degradation. Emergency procedures include immediate eye rinsing (15+ minutes with water) and medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound be resolved?

- Methodology : Contradictions arise from isotopic patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] ratio in MS) or solvent effects in NMR. For NMR, use deuterated solvents (DMSO-d₆ or CDCl₃) and compare coupling constants (e.g., 3JHH for furan protons). For MS, high-resolution ESI-TOF can distinguish between molecular ion clusters and fragmentation artifacts. Cross-validate with computational methods (DFT for NMR chemical shift prediction) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodology : Optimize intermediates’ stability (e.g., protect the pyridine nitrogen with Boc groups to prevent side reactions). Use flow chemistry for exothermic steps (e.g., bromination) to enhance control. Monitor reaction progress via TLC or in-situ IR. For low-yielding steps (e.g., Suzuki-Miyaura coupling), screen ligands (e.g., SPhos or Xantphos) and bases (Cs₂CO₃ vs. K₃PO₄) to improve catalytic efficiency .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the bromine atom’s electrophilicity in SNAr reactions correlates with LUMO localization. Solvent effects (PCM model) and transition-state analysis (NEB method) further refine activation energy predictions. Validate with experimental kinetic data .

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they addressed?

- Methodology : Twinning and disorder in the furan ring are common. Use PLATON’s TWINABS for data integration and SHELXL’s PART instruction to model disorder. High-resolution data (d-spacing < 0.8 Å) improve electron density maps. For weak diffraction, synchrotron radiation (e.g., Diamond Light Source) enhances signal-to-noise ratios. Refinement with Hirshfeld surface analysis clarifies intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products